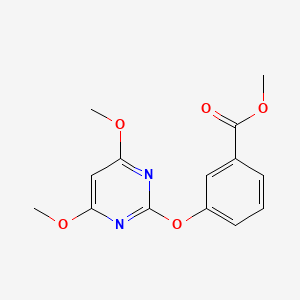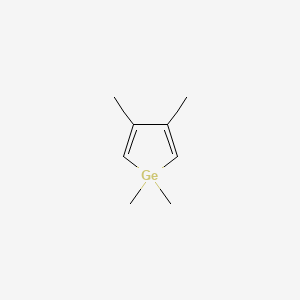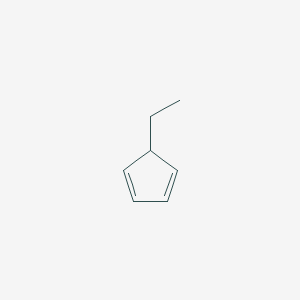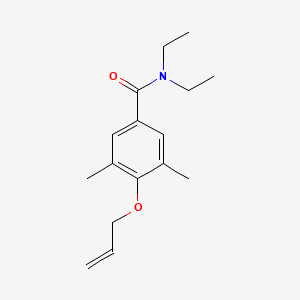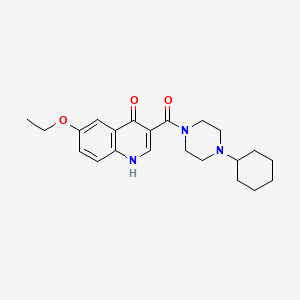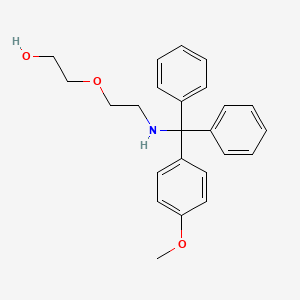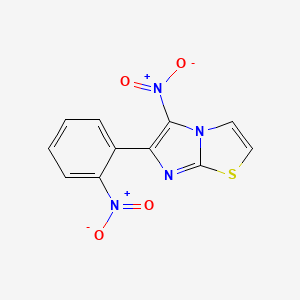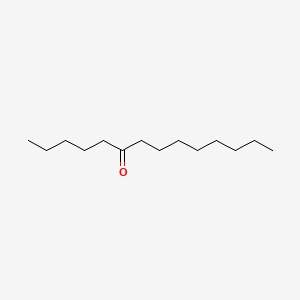
6-Tetradecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tetradecanone, also known as tetradecan-6-one, is an organic compound with the molecular formula C₁₄H₂₈O. It is a ketone with a fourteen-carbon chain, where the carbonyl group is located at the sixth carbon atom. This compound is part of the broader class of aliphatic ketones and is known for its distinct chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Tetradecanone can be synthesized through several methods. One common approach involves the oxidation of tetradecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of decane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of tetradecanol. This process involves heating tetradecanol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Tetradecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to tetradecanol using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various alcohols and derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Tetradecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of lipid metabolism and enzyme activity.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Tetradecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, affecting their structure and function. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-Tetradecanone: Similar structure but with the carbonyl group at the second carbon.
4-Tetradecanone: Carbonyl group at the fourth carbon.
8-Tetradecanone: Carbonyl group at the eighth carbon.
Comparison: 6-Tetradecanone is unique due to the position of its carbonyl group, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
6836-42-6 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
tetradecan-6-one |
InChI |
InChI=1S/C14H28O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
OAFHCOXSIJKFEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


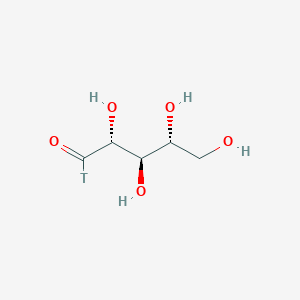
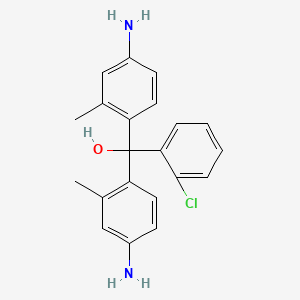
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
